![molecular formula C15H25BO4 B15302941 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate is a boronic ester derivative commonly used in organic synthesis. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical reactions, particularly in the field of cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a boronic ester. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with catalysts such as palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis process.
化学反应分析
Types of Reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions, depending on the desired product.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, which are valuable intermediates in further synthetic applications.
科学研究应用
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It is a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly in the synthesis of complex molecular structures.
Industry: It is used in the production of polymers, electronic materials, and other advanced materials due to its stability and reactivity.
作用机制
The mechanism by which Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate exerts its effects involves the formation of boron-carbon bonds. The boronic ester group acts as a Lewis acid, facilitating the formation of new bonds with nucleophiles. This reactivity is harnessed in various catalytic processes, including cross-coupling reactions, where the compound serves as a key intermediate.
相似化合物的比较
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-Methoxycarbonylphenylboronic acid pinacol ester
Uniqueness
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate is unique due to its bicyclo[2.2.1]heptane structure, which imparts additional stability and rigidity compared to other boronic esters. This structural feature enhances its reactivity and makes it particularly valuable in the synthesis of complex organic molecules.
属性
分子式 |
C15H25BO4 |
|---|---|
分子量 |
280.17 g/mol |
IUPAC 名称 |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C15H25BO4/c1-12(2)13(3,4)20-16(19-12)15-8-6-14(10-15,7-9-15)11(17)18-5/h6-10H2,1-5H3 |
InChI 键 |
DJUXZSGURWITFX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)(CC3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


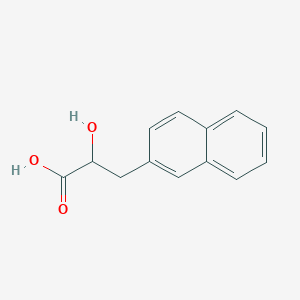
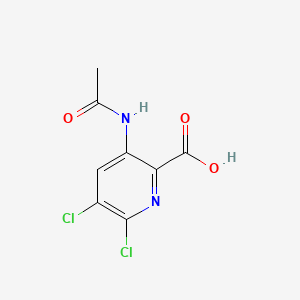

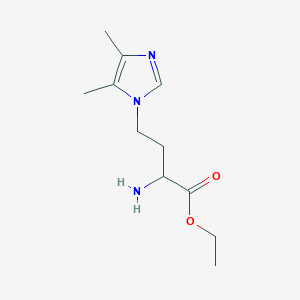
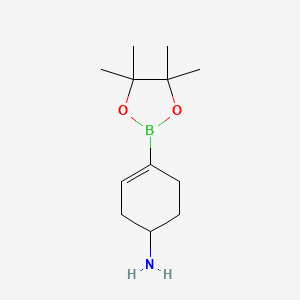
![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)
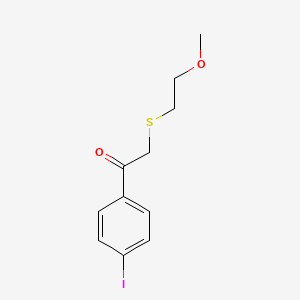
![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)
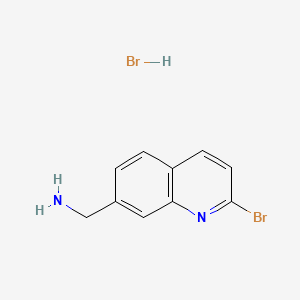
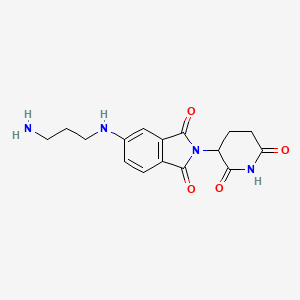
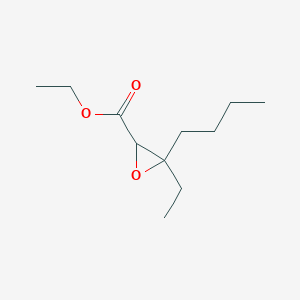
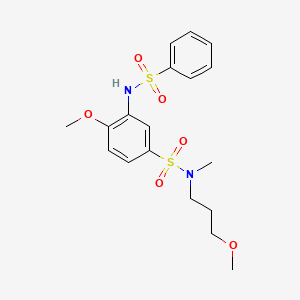
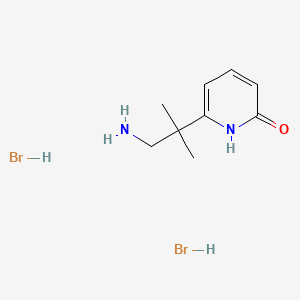
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
